molecular formula C13H16N6O3S B2523876 N-(2-((2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1235090-86-4

N-(2-((2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2523876
CAS No.: 1235090-86-4
M. Wt: 336.37
InChI Key: LKKAJHZFDGCJQO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a thioether group, an amide group, and a pyridine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various rings in the structure suggests that it would have a fairly rigid structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Chemical Properties

Microwave-promoted Synthesis

A study by Özil et al. (2015) highlights the microwave-assisted synthesis of 1,2,4-triazole derivatives, showcasing the efficiency of modern synthetic methods in producing compounds with potentially similar structures. These methods not only expedite the synthesis process but also enhance the yield and purity of the products, indicating the compound's relevance in facilitating rapid and efficient chemical synthesis processes Özil, Bodur, Ülker, & Kahveci, 2015.

Chemical Reactions and Derivatives

The work of Ledenyova et al. (2018) on the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrates the compound's potential for undergoing specific chemical reactions that lead to the formation of novel structures. These reactions, involving ANRORC rearrangement and N-formylation, reveal the chemical versatility and potential for creating a diverse range of derivatives Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018.

Biological Applications

Antimicrobial and Anti-lipase Activities

The antimicrobial and anti-lipase activities of synthesized 1,2,4-triazole derivatives, as investigated by Fandaklı et al. (2012), suggest that compounds within this chemical family can serve as potential leads or tools in the development of new antimicrobial agents. This is particularly relevant in the context of increasing resistance to existing antibiotics, underscoring the importance of new chemical entities in addressing global health challenges Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012.

Synthesis and Evaluation of Biological Activities

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives by Rahmouni et al. (2016) as anticancer and anti-5-lipoxygenase agents exemplify the compound's potential application in the development of new therapeutic agents. These findings highlight the compound's relevance in drug discovery efforts aimed at identifying novel treatments for cancer and inflammatory diseases Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on a compound like this could include further studies to fully elucidate its physical and chemical properties, investigations into its biological activity, and the development of synthesis methods to produce it more efficiently .

Properties

IUPAC Name

N-[2-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylamino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O3S/c1-19-8-17-18-13(19)23-5-4-14-11(21)7-16-12(22)9-2-3-10(20)15-6-9/h2-3,6,8H,4-5,7H2,1H3,(H,14,21)(H,15,20)(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKAJHZFDGCJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)CNC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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